Fmoc-D-Asp(OAll)-OH: A Technical Guide for Advanced Peptide Synthesis
Fmoc-D-Asp(OAll)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Asp(OAll)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-allyl ester, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the orthogonal allyl protection of the β-carboxyl group, offer a strategic advantage in the synthesis of complex peptides, especially those susceptible to aspartimide formation. This technical guide provides an in-depth overview of the chemical properties, applications, and detailed experimental protocols for the effective use of Fmoc-D-Asp(OAll)-OH in peptide synthesis. Furthermore, it delves into the biological significance of incorporating D-aspartic acid into peptide structures, a strategy of increasing interest in drug discovery and development.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry.[1] This method allows for the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities.[2] A significant challenge in Fmoc-SPPS is the base-catalyzed side reaction known as aspartimide formation, which can occur at aspartic acid residues, leading to impurities that are difficult to separate from the target peptide.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3]
Fmoc-D-Asp(OAll)-OH is a pseudoisomer of aspartame and a derivative of the D-form of the amino acid aspartic acid. The incorporation of D-amino acids into peptide sequences can enhance their stability against enzymatic degradation.[1] The use of an allyl (All) group for the side-chain protection of the β-carboxyl group provides an orthogonal protection strategy.[5] This allyl group is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) and the acidic conditions used for final cleavage from the resin (typically trifluoroacetic acid, TFA).[6] It can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for specific modifications at the aspartic acid side chain or minimizing aspartimide formation during synthesis.[5][6]
This guide will provide researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize Fmoc-D-Asp(OAll)-OH in their synthetic workflows.
Chemical and Physical Properties
A summary of the key quantitative data for Fmoc-D-Asp(OAll)-OH is presented in Table 1.
| Property | Value | References |
| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-allyl ester | [7] |
| Synonyms | Fmoc-D-Asp(OAll)-OH, Fmoc-D-Aspartic acid 4-allyl ester | [8] |
| CAS Number | 177609-12-0 | [7][8][9] |
| Molecular Formula | C₂₂H₂₁NO₆ | [7][8] |
| Molecular Weight | 395.41 g/mol | [7][8][10] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 113-119 °C | [11] |
| Optical Rotation | [α]20/D +27±2°, c = 1% in DMF (Note: L-isomer is -27°) | [11] |
| Storage Temperature | 2-8°C | [12][11] |
| Solubility | Soluble in DMF and DCM. Slightly soluble in water. | [13] |
Mechanism of Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-SPPS that can lead to the formation of difficult-to-remove impurities, including α- and β-peptides and racemized products.[3][14] This reaction is initiated by the basic conditions used for Fmoc-deprotection, typically a solution of piperidine in DMF.[3] The mechanism involves the deprotonation of the backbone amide nitrogen following the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain β-carbonyl group to form a five-membered succinimide ring (aspartimide).[3]
Mechanism of Aspartimide Formation in Fmoc-SPPS.
Experimental Protocols
The following protocols provide a general guideline for the use of Fmoc-D-Asp(OAll)-OH in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Standard Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support involves iterative cycles of deprotection and coupling.[1][15]
General Workflow for Fmoc-SPPS Cycle.
Materials:
-
Resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
-
Fmoc-D-Asp(OAll)-OH
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
Washing solutions
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[15]
-
Fmoc Deprotection: Treat the resin with the Fmoc deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[1][15]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[15]
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Asp(OAll)-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[15]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Allyl (OAll) Group Deprotection
The allyl protecting group is removed using a palladium(0) catalyst.[6] This deprotection can be performed on the resin-bound peptide.
Workflow for Allyl Side-Chain Deprotection.
Materials:
-
Resin-bound peptide containing Asp(OAll)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane, morpholine, dimedone)
-
Anhydrous and deoxygenated solvent (e.g., DCM, THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent under an inert atmosphere.
-
Deprotection Cocktail: Prepare a solution of the palladium(0) catalyst and the allyl scavenger in the reaction solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere for a specified time (typically 1-3 hours) at room temperature. The reaction progress can be monitored by HPLC analysis of a cleaved sample.
-
Washing: After completion of the reaction, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.[16]
Biological Significance of D-Aspartic Acid Containing Peptides
While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids play crucial roles in various biological processes. D-aspartic acid, in particular, has been identified as an important signaling molecule in the nervous and endocrine systems.[17][18]
-
Neurotransmission: D-aspartate is found in the brain and is involved in neurotransmission.[17] It has been shown to be present in synaptic vesicles and is released upon neuronal stimulation.[18] D-aspartic acid can act as an agonist at NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[19]
-
Endocrine Regulation: In the endocrine system, D-aspartic acid is involved in the synthesis and release of several hormones.[17][20] It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and prolactin from the pituitary gland.[21] Furthermore, it can enhance the production of testosterone in the testes.[21][22][23]
-
Drug Development: The incorporation of D-aspartic acid into therapeutic peptides is a strategy to enhance their metabolic stability.[1] Peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The presence of D-amino acids can render the peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability.[24]
Safety and Handling
Fmoc-D-Asp(OAll)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12] Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, wash the affected area with plenty of water.[12] Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C.[12][11] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Fmoc-D-Asp(OAll)-OH is a valuable reagent for advanced solid-phase peptide synthesis. Its orthogonal allyl protecting group provides a powerful tool for minimizing aspartimide formation and for the synthesis of complex peptides, including those requiring side-chain modification. The incorporation of D-aspartic acid into peptide sequences offers a promising strategy for enhancing the stability and therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties and the appropriate experimental protocols, as outlined in this guide, is essential for its successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 7. americanelements.com [americanelements.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
- 17. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How D-Aspartic Acid Functions in the Body [verywellhealth.com]
- 20. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 21. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 23. researchgate.net [researchgate.net]
- 24. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
